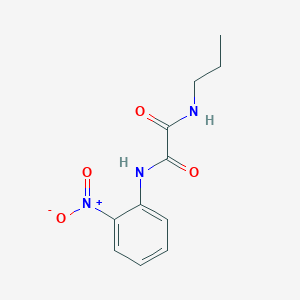

N'-(2-nitrophenyl)-N-propyloxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N’-(2-nitrophenyl)-N-propyloxamide” is a compound that is not widely documented in the literature. It is a derivative of nitrophenol , which is a compound of the formula HOC6H5−x(NO2)x. Nitrophenols are more acidic than phenol itself . The compound also seems to have similarities with N-(2-nitrophenyl)phosphoric triamide .

Mechanism of Action

Target of Action

Compounds with a similar structure, such as those based on a (2-nitrophenyl)methanol scaffold, have been shown to inhibit pqsd, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of pseudomonas aeruginosa .

Mode of Action

It’s plausible that it may interact with its target in a manner similar to other (2-nitrophenyl)methanol derivatives, which display a tight-binding mode of action . This suggests that the compound may bind strongly to its target, potentially inhibiting its function.

Biochemical Pathways

Given the potential inhibition of pqsd, it could impact the biosynthesis of signal molecules in pseudomonas aeruginosa . This could disrupt cell-to-cell communication within the bacterial community, affecting their collective behavior.

Result of Action

If it acts similarly to other (2-nitrophenyl)methanol derivatives, it could display anti-biofilm activity . This could potentially disrupt the formation of bacterial biofilms, which are often resistant to conventional antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-(2-nitrophenyl)-N-propyloxamide in lab experiments is its specificity for acetylcholinesterase. It is a potent and reversible inhibitor of this enzyme, making it a useful tool for studying its activity. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of N'-(2-nitrophenyl)-N-propyloxamide in scientific research. One potential application is in the development of new drugs for the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain. This compound could also be used to study the activity of other enzymes and proteins involved in various physiological processes. Additionally, the development of new synthetic methods for the production of this compound could lead to improved purity and yield, making it a more useful tool for scientific research.

Synthesis Methods

N'-(2-nitrophenyl)-N-propyloxamide can be synthesized by reacting 2-nitroaniline with propionyl chloride in the presence of an acid catalyst. The resulting product is then purified using various chromatographic techniques. The purity of the final product is crucial for its use in scientific research.

Scientific Research Applications

N'-(2-nitrophenyl)-N-propyloxamide has been used in various scientific research applications, including enzyme kinetics studies, protein-protein interactions, and drug discovery. It has been used to study the activity of various enzymes, including cholinesterases and acetylcholinesterases. This compound has also been used to investigate the binding of different ligands to proteins, such as the estrogen receptor.

properties

IUPAC Name |

N'-(2-nitrophenyl)-N-propyloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c1-2-7-12-10(15)11(16)13-8-5-3-4-6-9(8)14(17)18/h3-6H,2,7H2,1H3,(H,12,15)(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPGWPNUZQPPPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NC1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(Propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B2899087.png)

![3-(3-chlorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2899088.png)

![3-chloro-2-[(4-nitrophenyl)(1H-1,2,3,4-tetraazol-5-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2899091.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2899094.png)

![3-{4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2899095.png)

![3-{2-Cyano-2-[(pyridin-4-yl)carbamoyl]eth-1-en-1-yl}benzoic acid](/img/structure/B2899096.png)

![1-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2899099.png)

![2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride](/img/no-structure.png)

![2-ethoxy-5-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyridine](/img/structure/B2899103.png)

![Tert-butyl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2899105.png)

![2-((3-(4-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2899109.png)